6-Bromo-3-hydroxyquinoline-5-carboxylic Acid 6-Bromo-3-hydroxyquinoline-5-carboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18375817
InChI: InChI=1S/C10H6BrNO3/c11-7-1-2-8-6(9(7)10(14)15)3-5(13)4-12-8/h1-4,13H,(H,14,15)
SMILES:
Molecular Formula: C10H6BrNO3
Molecular Weight: 268.06 g/mol

6-Bromo-3-hydroxyquinoline-5-carboxylic Acid

CAS No.:

Cat. No.: VC18375817

Molecular Formula: C10H6BrNO3

Molecular Weight: 268.06 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-3-hydroxyquinoline-5-carboxylic Acid -

Specification

Molecular Formula C10H6BrNO3
Molecular Weight 268.06 g/mol
IUPAC Name 6-bromo-3-hydroxyquinoline-5-carboxylic acid
Standard InChI InChI=1S/C10H6BrNO3/c11-7-1-2-8-6(9(7)10(14)15)3-5(13)4-12-8/h1-4,13H,(H,14,15)
Standard InChI Key CWILSFCJAPFBKJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C2=C1N=CC(=C2)O)C(=O)O)Br

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

The core structure of 6-bromo-3-hydroxyquinoline-5-carboxylic acid consists of a quinoline ring system substituted with three functional groups: bromine (position 6), hydroxyl (position 3), and carboxylic acid (position 5). This arrangement creates distinct electronic and steric effects that influence reactivity and intermolecular interactions. The molecular formula C₁₀H₆BrNO₃ corresponds to a planar aromatic system with a calculated molecular weight of 268.06 g/mol .

The SMILES notation C1=CC2=NC=C(C(=C2C=C1Br)C(=O)O)O and InChIKey PHFJIUZKWPELKO-UHFFFAOYSA-N provide precise representations of its connectivity and stereoelectronic features. Comparative analysis with related quinoline derivatives (Table 1) reveals how substitution patterns alter physicochemical and biological profiles.

Table 1: Structural Comparison of Quinoline Derivatives

CompoundSubstituentsKey Differences
4-Hydroxyquinoline-OH at position 4Lacks bromine and carboxylic acid groups
6-Methylquinoline-3-carboxylic acid-CH₃ at position 6, -COOH at position 3Methyl vs. bromine; carboxyl position
6-Bromo-2-hydroxyquinoline-3-carboxylic acid-OH at position 2, -COOH at position 3Altered hydroxyl and carboxyl positions

Physicochemical Properties

The compound exhibits limited water solubility due to its aromatic backbone and polar functional groups, which form intramolecular hydrogen bonds. Predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (146.1 Ų) and [M-H]⁻ (145.5 Ų) suggest moderate molecular size and charge distribution . Thermal stability analyses are absent in current literature, but analogous quinoline-carboxylic acids decompose above 200°C, implying similar behavior.

Synthesis and Manufacturing

Synthetic Routes

Industrial synthesis of 6-bromo-3-hydroxyquinoline-5-carboxylic acid typically involves bromination of pre-functionalized quinoline precursors. A common pathway includes:

  • Quinoline Nucleus Formation: Cyclization of aniline derivatives with glycerol and sulfuric acid under Skraup conditions.

  • Functionalization: Sequential bromination at position 6 using Br₂/FeBr₃, followed by hydroxylation via Ullmann coupling or nucleophilic aromatic substitution .

  • Carboxylation: Introduction of the carboxylic acid group at position 5 through Kolbe-Schmitt or directed ortho-metalation strategies .

Industrial Production

Manufacturers like MolCore BioPharmatech produce the compound with ≥97% purity under ISO-certified conditions . Scalability challenges include controlling regioselectivity during bromination and minimizing byproducts during carboxylation. Advanced purification techniques (e.g., preparative HPLC) ensure compliance with pharmaceutical-grade standards .

Biological Activity and Mechanism

Enzyme Inhibition

Quinoline-carboxylic acids are known inhibitors of DNA gyrase and topoisomerase IV, critical targets in Gram-negative and Gram-positive bacteria, respectively. Molecular docking simulations suggest that the bromine atom enhances binding affinity to enzyme active sites, while the carboxylic acid group stabilizes interactions via salt bridges .

Applications in Pharmaceutical Research

Drug Intermediate

The compound’s versatility as a building block is evidenced by its use in synthesizing kinase inhibitors and antimalarial agents. For instance, coupling with aryl boronic acids via Suzuki-Miyaura reactions yields biaryl derivatives with enhanced pharmacokinetic profiles .

Structure-Activity Relationship (SAR) Studies

Researchers systematically modify the quinoline scaffold to optimize bioactivity. Key findings include:

  • Bromine Substitution: Enhances lipophilicity and target binding but may increase cytotoxicity.

  • Carboxylic Acid Position: Position 5 improves water solubility compared to position 3, balancing bioavailability and efficacy .

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